![molecular formula C22H21FN4O2 B2763784 (4-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946372-01-6](/img/structure/B2763784.png)
(4-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorophenyl moiety, a piperazinyl group, and a pyrimidinyl group. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for its biological activity .Scientific Research Applications
Antiviral Activity
FPMINT has demonstrated promising antiviral properties against various viruses:
- Influenza A : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- Coxsackie B4 Virus : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, including FPMINT, showed potent antiviral activity against Coxsackie B4 virus with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Activity
FPMINT has been evaluated as an HIV-1 inhibitor. Notably, compounds 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone and 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone exhibited effective anti-HIV-1 activity .
Antitubercular Activity
Compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole (a derivative of FPMINT) exhibited excellent antitubercular activity with a minimum inhibitory concentration (MIC) of 6.16 μM .
ENT2 Inhibition
FPMINT has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. This finding suggests potential applications in modulating nucleoside transport .
Potential as HIV-1 Reverse Transcriptase Inhibitor
Although not directly studied for this purpose, FPMINT’s structural features warrant exploration as a potential HIV-1 reverse transcriptase inhibitor .
Mechanism of Action
properties
IUPAC Name |
(4-fluorophenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c1-16-24-20(15-21(25-16)29-19-5-3-2-4-6-19)26-11-13-27(14-12-26)22(28)17-7-9-18(23)10-8-17/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUQBUSUMGGOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.